1-(4-Methoxyphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
1-(4-Methoxyphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring and two phenyl groups attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form chalcone. The chalcone is then reacted with phenylhydrazine under acidic conditions to yield the desired pyrazole compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential drug candidate due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It has been used as a probe in biological studies to investigate enzyme activities and cellular processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound shares the methoxyphenyl group but differs in the heterocyclic core, which is a tetrazole instead of a pyrazole.
4-Methoxyamphetamine: Although structurally different, this compound also contains a methoxyphenyl group and has been studied for its pharmacological effects.
Properties
CAS No. |
13393-42-5 |
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Molecular Formula |
C22H20N2O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H20N2O/c1-25-20-14-12-19(13-15-20)24-22(18-10-6-3-7-11-18)16-21(23-24)17-8-4-2-5-9-17/h2-15,22H,16H2,1H3 |
InChI Key |
NJOVWTRQNXXPQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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